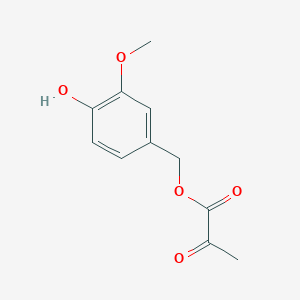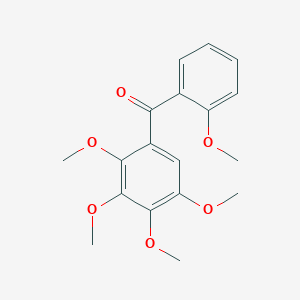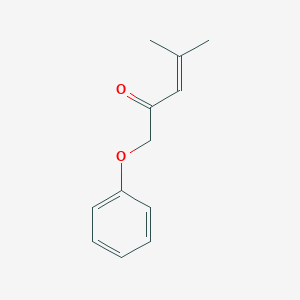![molecular formula C15H13NO2 B14312156 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde CAS No. 114235-54-0](/img/structure/B14312156.png)
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitroso and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde typically involves multiple steps. One common method starts with the nitration of styrene or cinnamic acid to produce 2-nitrostyrene or 2-nitrocinnamic acid . These intermediates can then be further processed to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.
2-Ethylbenzaldehyde: Similar structure but lacks the nitroso group.
Uniqueness
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is unique due to the presence of both nitroso and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound particularly versatile in research and industrial applications.
Propiedades
Número CAS |
114235-54-0 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-[2-(2-nitrosophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H13NO2/c17-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16-18/h1-8,11H,9-10H2 |
Clave InChI |
YUDNIRVWVXSVPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=CC=CC=C2N=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


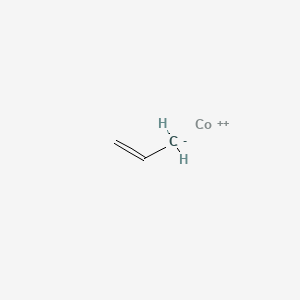
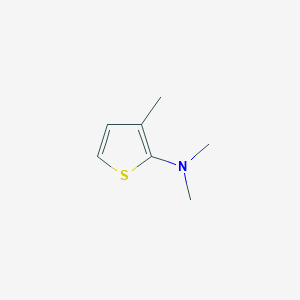
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
